Estrone glucoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

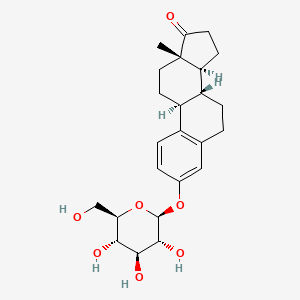

Estrone glucoside, also known as this compound, is a useful research compound. Its molecular formula is C24H32O7 and its molecular weight is 432.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biological Applications

Hormone Regulation and Signaling

Estrone glucoside plays a significant role in hormone regulation by acting on estrogen receptors (ERα and ERβ). Its binding to these receptors influences gene transcription related to reproductive health, bone density, and cardiovascular function. The glucose moiety enhances the solubility and bioavailability of estrone, facilitating its transport within the body .

Case Study: Feminizing Hormone Treatment

A study assessed the association between estrone concentrations and feminization in trans women undergoing hormone treatment. Results indicated that estrone levels significantly correlated with changes in body fat percentage and breast development over 12 months of treatment. This highlights the importance of this compound in therapeutic contexts .

Medical Applications

Hormone Replacement Therapy

this compound is explored for its potential use in hormone replacement therapy (HRT). As a conjugated form of estrone, it may offer benefits similar to those of estradiol while providing enhanced stability and bioavailability. Research indicates that this compound can help alleviate menopausal symptoms such as hot flashes and sleep disturbances .

Comparative Estrogen Exposure

Research comparing estrogen exposure from compounded transdermal products found that this compound contributes to estrogenic effects in users. This is crucial for understanding the pharmacokinetics of estrogenic compounds in clinical settings .

Chemical Applications

Model Compound for Glucosylation Reactions

In chemistry, this compound serves as a model compound for studying glucosylation reactions. Researchers utilize it to understand the stability of glucoside bonds and their implications in drug design.

Development of Estrogenic Compounds

this compound is also utilized in developing new estrogenic compounds for pharmaceuticals and nutraceuticals. Its structure allows researchers to modify it for enhanced efficacy or reduced side effects in various applications.

Data Table: Summary of Applications

Propriétés

Numéro CAS |

25591-03-1 |

|---|---|

Formule moléculaire |

C24H32O7 |

Poids moléculaire |

432.5 g/mol |

Nom IUPAC |

(8R,9S,13S,14S)-13-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C24H32O7/c1-24-9-8-15-14-5-3-13(30-23-22(29)21(28)20(27)18(11-25)31-23)10-12(14)2-4-16(15)17(24)6-7-19(24)26/h3,5,10,15-18,20-23,25,27-29H,2,4,6-9,11H2,1H3/t15-,16-,17+,18-,20-,21+,22-,23-,24+/m1/s1 |

Clé InChI |

VYFHMFCXSCMXHA-QVOCEEOWSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O |

SMILES isomérique |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

SMILES canonique |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O |

Synonymes |

estrone glucoside estrone-3-beta-D-glucopyranoside |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.